Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
Description
Phosphorothioic acid, trisodium salt, dodecahydrate (9CI) is a chemical compound with the molecular formula Na₃PO₃S·12H₂O. It is commonly known as sodium thiophosphate dodecahydrate. This compound is characterized by its high solubility in warm water and its crystalline form. It is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
-
Method 1:
Reactants: Phosphorothioic chloride (PSCl₃) and sodium hydroxide (NaOH).
Procedure: 70 grams of phosphorothioic chloride is added to a solution of 120 grams of sodium hydroxide dissolved in 400 milliliters of water. The mixture is heated under reflux until the phosphorothioic chloride is completely dissolved. The solution is then cooled, and 100 milliliters of ethanol is added. The mixture is further cooled using ice, resulting in the precipitation of crude product.
-
Method 2:
Reactants: Phosphorus pentoxide (P₂O₅) and sodium hydroxide (NaOH).
Procedure: 100 grams of phosphorus pentoxide is gradually added to a solution of 100 grams of sodium hydroxide dissolved in 500 milliliters of water, maintaining the reaction temperature below 50°C. The reaction mixture is filtered, and 200 milliliters of ethanol is added to the filtrate. The mixture is cooled using ice, and the precipitated salt is filtered and washed with ethanol. The crude product is dissolved in 700 milliliters of water, heated to 70°C, and then cooled to 60°C.
-
Method 3:
Types of Reactions:
Oxidation: Sodium thiophosphate can undergo oxidation reactions, forming various oxidation products depending on the conditions.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Sodium thiophosphate can undergo substitution reactions where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphines.
Chemistry:
- Used as a reagent in various chemical syntheses and reactions.
- Acts as a precursor for the synthesis of other phosphorus-containing compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a component in buffer solutions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs that target phosphorus metabolism.
Industry:
- Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.
Properties
CAS No. |
51674-17-0 |
|---|---|
Molecular Formula |
H5NaO4PS |
Molecular Weight |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
InChI Key |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
The mechanism of action of phosphorothioic acid, trisodium salt, dodecahydrate involves its ability to donate or accept phosphorus and sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways related to phosphorus and sulfur metabolism.
Comparison with Similar Compounds
Sodium Phosphate (Na₃PO₄): Similar in structure but lacks the sulfur atom.
Sodium Sulfate (Na₂SO₄): Contains sulfur but lacks the phosphorus atom.
Sodium Thiosulfate (Na₂S₂O₃): Contains sulfur but has a different oxidation state and lacks phosphorus.
Uniqueness:
- Phosphorothioic acid, trisodium salt, dodecahydrate is unique due to the presence of both phosphorus and sulfur atoms in its structure, allowing it to participate in a wide range of chemical reactions that are not possible with compounds containing only one of these elements.
Biological Activity
Phosphorothioic acid, trisodium salt, dodecahydrate (9CI), commonly referred to as trisodium phosphate dodecahydrate, is a compound with various applications in industrial, cosmetic, and pharmaceutical fields. This article explores its biological activity, safety assessments, and potential health effects based on diverse research findings.
- Molecular Formula :
- Molecular Weight : 380.18 g/mol
- CAS Number : 10101-89-0
- Density : 1.62 g/cm³
- Melting Point : 75 °C
- Boiling Point : 158 °C at 760 mmHg
Trisodium phosphate dodecahydrate dissociates into sodium and phosphate ions upon absorption in the body. These ions are essential for various physiological processes:
- Sodium Ions : Regulate blood pressure and volume, and are crucial for nerve impulse transmission and muscle contraction.
- Phosphate Ions : Involved in energy metabolism (ATP production), cellular signaling, protein synthesis, and bone mineralization .
Safety Assessments
- Acute Toxicity :
- Chronic Effects :
- Ecotoxicity :
Industrial Uses
Trisodium phosphate dodecahydrate is utilized as:
- A cleaning agent in household and industrial products.
- A buffering agent in various formulations due to its ability to maintain pH levels .
Pharmaceutical Applications
As a pharmaceutical excipient, it serves several roles:
- pH Regulator : Helps stabilize the pH of formulations.
- Buffering Agent : Maintains the desired pH during drug formulation processes.
- It influences the absorption and bioavailability of active pharmaceutical ingredients (APIs) in co-administered drugs .
Case Study 1: Acute Phosphate Nephropathy
A study involving ten adult cases of acute phosphate nephropathy linked the administration of sodium phosphate to acute renal failure. This highlights the importance of dosage regulation when using sodium phosphates in medical settings .
Case Study 2: Cosmetic Use
Trisodium phosphate has been assessed for its safety in cosmetic products. It is commonly used in toothpaste and skin care products due to its buffering and chelating properties, which enhance product stability and efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.18 g/mol |
| Density | 1.62 g/cm³ |
| Melting Point | 75 °C |
| LD50 | >2000 mg/kg |
| Ecotoxicity (LC50 fish) | 28.5 mg/l (96 hours) |
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Agriculture | Used as a fertilizer additive to enhance nutrient availability and soil health. |
| Water Treatment | Acts as a pH regulator and helps in the removal of heavy metals from wastewater. |
| Cleaning Agents | Utilized for its effective grease-cutting properties in industrial and household cleaners. |
| Food Industry | Serves as a food additive for moisture retention and pH regulation in processed foods. |
| Laboratory Use | Employed in biochemical assays and as a reagent in various chemical reactions. |
| Textile Processing | Used in the preparation of fabrics by acting as a degreasing agent. |
Agricultural Use
Phosphorothioic acid, trisodium salt is used to improve soil quality and enhance crop yield. Its role as a fertilizer additive helps in the mobilization of nutrients, particularly phosphorus, making them more accessible to plants.
Water Treatment
In water treatment facilities, this compound functions as a pH buffer and aids in the precipitation of heavy metals. It helps maintain the alkalinity of water, preventing scale formation in pipes and treatment equipment.
Cleaning Agents
The compound is widely employed in both industrial and household cleaning products due to its ability to emulsify oils and fats effectively. It is often found in formulations designed for cleaning metal surfaces, glass, and ceramics.
Food Industry
In food processing, phosphorothioic acid, trisodium salt acts as an emulsifier and moisture-retaining agent. It is commonly used in baked goods and processed foods to improve texture and extend shelf life.
Laboratory Use
In research laboratories, this compound serves as a reagent in various biochemical assays. Its properties allow it to act effectively in buffer solutions, maintaining stable pH levels during experiments.
Textile Processing
The compound is utilized as a degreasing agent during the textile manufacturing process, helping to prepare fabrics by removing oils and contaminants prior to dyeing or finishing.
Case Study 1: Agricultural Enhancement
A study conducted on the application of phosphorothioic acid, trisodium salt in agricultural settings demonstrated significant improvements in crop yield when used as a soil amendment. The results indicated enhanced phosphorus availability leading to better plant growth metrics.
Case Study 2: Water Treatment Efficiency
Research evaluating the effectiveness of phosphorothioic acid in wastewater treatment showed that its use significantly reduced heavy metal concentrations, thus improving water quality for discharge or reuse.
Safety Considerations
While phosphorothioic acid, trisodium salt has numerous applications, it is essential to handle it with care due to potential health hazards associated with chemical exposure. Proper safety protocols should be followed during its use in industrial or laboratory environments.
Preparation Methods
Sulfur Incorporation in Phosphorus Compounds
Phosphorothioic acid (H₃PO₃S) can be synthesized through the reaction of phosphorus pentasulfide (P₄S₁₀) with water, though this method requires stringent control to avoid excessive hydrolysis:
$$
P4S{10} + 16H2O \rightarrow 4H3PO3S + 10H2S
$$
The resultant acid is then neutralized with sodium hydroxide:
$$
H3PO3S + 3NaOH \rightarrow Na3PO3S + 3H_2O
$$
Crystallization at controlled temperatures (40–55°C) and humidity yields the dodecahydrate form, mirroring the conditions used for trisodium phosphate.
Alternative Pathway: Chloride Displacement
Diethyl phosphorochloridothioate (C₄H₁₀ClO₂PS), a key intermediate in organophosphate production, can be hydrolyzed under basic conditions to yield phosphorothioic acid:
$$
(C2H5O)2P(S)Cl + 3NaOH \rightarrow Na3PO3S + 2C2H5OH + NaCl + H2O
$$
This method aligns with industrial practices for sodium salt formation but requires purification to remove ethanol and chloride byproducts.
Crystallization and Stabilization Techniques
Hydration Control
The dodecahydrate form necessitates precise water activity during crystallization. Rotary dryers, as described for trisodium phosphate, facilitate gradual evaporation, maintaining temperatures below 55°C to prevent dehydration or melting. Incorporating sodium sulfate (0.2–0.8 wt%) into the liquor phase inhibits caking by depositing anhydrous Na₂SO₄ on crystal surfaces, acting as a desiccant. For trisodium phosphorothioate, similar additives could mitigate hygroscopicity.
pH and Stoichiometric Optimization
Neutralization to a sodium-to-phosphorus molar ratio of ~3.25 ensures complete salt formation, as exemplified by trisodium phosphate synthesis. For phosphorothioic acid, excess sodium hydroxide may compensate for sulfur’s electronegativity differences, though empirical adjustments are required to avoid over-alkalization.
Industrial-Scale Production Considerations
Equipment and Process Design
Continuous rotary dryers, operating at inlet gas temperatures of 100–120°C and discharge temperatures of 40–54°C, are optimal for large-scale crystallization. The system must accommodate sulfur’s volatility and potential H₂S off-gassing, necessitating sealed reactors and scrubbers.
Quality Assurance
Adherence to ISO 9001 and ISO 14001 standards ensures batch consistency and environmental compliance. Analytical techniques such as X-ray diffraction (XRD) and inductively coupled plasma (ICP) spectroscopy verify stoichiometry and hydrate stability.
Challenges and Research Gaps
- Sulfur Reactivity : Phosphorothioic acid’s susceptibility to oxidation necessitates inert atmospheres during synthesis, increasing production costs.
- Hydrate Stability : The dodecahydrate form may exhibit lower thermal stability compared to phosphate analogs, requiring novel stabilizers.
- Scalability : Pilot-scale data are absent in available literature, underscoring the need for empirical optimization.
Q & A
Q. What are the recommended methods for synthesizing trisodium phosphorothioate dodecahydrate with high purity?
Synthesis typically involves neutralizing phosphorothioic acid (H₃PO₃S) with sodium hydroxide in a stoichiometric 1:3 molar ratio under controlled pH (9–10). The reaction is exothermic and requires cooling to prevent decomposition. Hydration is achieved by crystallizing the product from aqueous solution at low temperatures (4–10°C). Purity assessment includes titration for sodium content, ICP-MS for trace metals, and FT-IR to confirm the presence of the thiophosphate (PSO₃³⁻) group .
Q. How can researchers distinguish trisodium phosphorothioate dodecahydrate from analogous phosphate salts (e.g., Na₃PO₄·12H₂O)?
Key analytical techniques include:
Q. What are the critical parameters for storing this compound to prevent degradation?
Store in airtight containers under inert gas (argon) at 2–8°C. Avoid exposure to moisture (hygroscopic) and acidic vapors, which can hydrolyze the thiophosphate group to phosphate. Long-term stability studies should monitor pH, crystallinity (via XRD), and sulfur content quarterly .
Advanced Research Questions
Q. How does the thiophosphate group influence ion-exchange properties compared to phosphate in aqueous systems?
The thiophosphate anion (PSO₃³⁻) exhibits stronger affinity for soft metal ions (e.g., Ag⁺, Hg²⁺) due to sulfur’s polarizability. Experimental design:
Q. What experimental strategies resolve contradictory data on the compound’s thermal stability?
Discrepancies in decomposition temperatures (reported 80–120°C) may arise from hydration state variability. Methodological recommendations:
Q. How can researchers mitigate interference from trisodium phosphorothioate in calcium-sensitive assays?
The compound’s thiophosphate group may chelate Ca²⁺, skewing results in biochemical assays (e.g., olfactory studies). Solutions include:
Q. What mechanistic insights explain the compound’s redox behavior in catalytic systems?
The sulfur atom in PSO₃³⁻ participates in redox cycles, enabling applications in photocatalysis. Experimental approaches:
- Cyclic voltammetry to identify redox potentials.
- EPR spectroscopy to detect radical intermediates (e.g., PS•⁻).
- Compare turnover frequencies with phosphate analogs to isolate sulfur’s contribution .
Methodological Notes
- Purity Standards : Follow pharmacopeial guidelines (e.g., USP-NF) for sodium phosphate analogs, adapting limits for sulfur content (e.g., ≥98% Na₃PO₃S·12H₂O) .
- Safety Protocols : Despite limited data, assume hazards similar to Na₃PO₄·12H₂O: wear PPE (gloves, goggles), avoid inhalation, and neutralize spills with weak acids (e.g., acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
